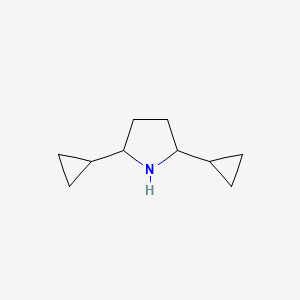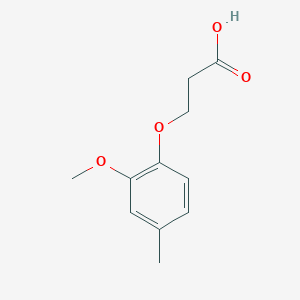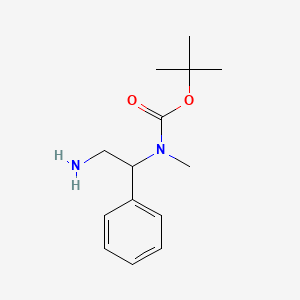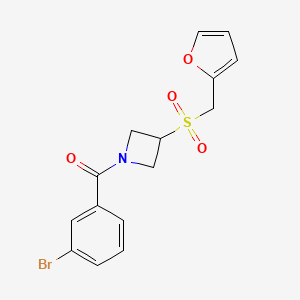
3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H12Cl3NO . It is used in the synthesis and evaluation of compounds exhibiting antiplasmodial activity towards resistant strains of P. falciparum .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride” consists of a propan-1-amine group attached to a 2,4-dichlorophenoxy group . The exact 3D structure is not available in the search results.Scientific Research Applications
Synthesis and Characterization
- Research has led to the synthesis of various N3O3 amine phenols through KBH4 reduction of Schiff bases, derived from 1,2,3-triaminopropane and salicylaldehyde derivatives, showcasing the diverse chemical manipulations possible with similar structures (Liu et al., 1993).
- Studies on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have elucidated their conformational analyses, presenting a deep dive into the molecular structure and behavior of similar compounds (Nitek et al., 2020).
Environmental Applications
- A novel amino-functionalized polymer was synthesized for environmental applications, demonstrating the potential for similar compounds in the extraction and analysis of environmental samples (Bagheri et al., 2008).
- The immobilization of pesticides like 2,4-dichlorophenoxyacetic acid on silica gel surfaces has been explored, highlighting the environmental mitigation potential of related chemical structures (Prado & Airoldi, 2000).
Material Science
- The synthesis of tertiary amines and their application in corrosion inhibition demonstrates the versatility of similar compounds in material protection (Gao et al., 2007).
- Amine-functionalized bridged silsesquioxanes, synthesized from bis[(3-trimethoxysilyl)propyl]amine, offer insights into the creation of materials with unique luminescent properties (Pereira et al., 2018).
properties
IUPAC Name |
3-(2,4-dichlorophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c10-7-2-3-9(8(11)6-7)13-5-1-4-12;/h2-3,6H,1,4-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOASSJGXPIIVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2782643.png)



![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2782650.png)



![5-methyl-N-(3-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2782656.png)
![N-(2-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782657.png)
![Ethyl 4-((4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2782658.png)
![5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2782659.png)
